molecular formula C19H26N2O B7772530 Urea, N,N-dibutyl-N'-1-naphthalenyl- CAS No. 86781-52-4

Urea, N,N-dibutyl-N'-1-naphthalenyl-

Cat. No.: B7772530
CAS No.: 86781-52-4
M. Wt: 298.4 g/mol
InChI Key: XXOGYCAOBBOUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N,N-dibutyl-N’-1-naphthalenyl- is an organic compound with the molecular formula C₁₉H₂₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N-dibutyl-N’-1-naphthalenyl- typically involves the reaction of N,N-dibutylamine with 1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: Urea, N,N-dibutyl-N’-1-naphthalenyl- can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the urea moiety, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where the butyl or naphthalenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the naphthalenyl group.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the butyl or naphthalenyl groups.

Scientific Research Applications

Urea, N,N-dibutyl-N’-1-naphthalenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-1-naphthalenyl- involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The naphthalenyl group may facilitate interactions with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Urea, N,N-dibutyl-N’-phenyl-: Similar structure but with a phenyl group instead of a naphthalenyl group.

    Urea, N,N-dibutyl-N’-methyl-: Contains a methyl group instead of a naphthalenyl group.

    Urea, N,N-dibutyl-N’-benzyl-: Features a benzyl group in place of the naphthalenyl group.

Uniqueness: Urea, N,N-dibutyl-N’-1-naphthalenyl- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with aromatic systems and hydrophobic environments, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1-dibutyl-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-3-5-14-21(15-6-4-2)19(22)20-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOGYCAOBBOUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411464
Record name Urea, N,N-dibutyl-N'-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-52-4
Record name Urea, N,N-dibutyl-N'-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(1-NAPHTHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.